molecular formula C7H7ClN4O B566977 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1211499-84-1

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B566977
CAS No.: 1211499-84-1
M. Wt: 198.61
InChI Key: XCZDLJSDOMTSQJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6H5ClN4O
  • Molecular Weight : 184.58 g/mol
  • CAS Number : [insert CAS number]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate triazole and pyrimidine derivatives under controlled conditions. Various methods have been documented in literature to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
Compound Cell Line IC50 (µM)
5-(Chloromethyl)-2-methyl...MCF-71.23 ± 0.18
A5491.06 ± 0.16
HeLa2.73 ± 0.33

These results suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest at the G0/G1 phase and activation of apoptotic markers.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that it may interact with specific kinases involved in cancer cell proliferation and survival.

  • c-Met Kinase Inhibition : Preliminary data suggest that this compound may inhibit c-Met kinase activity, a target for many anticancer therapies.

Case Studies

Several studies have documented the biological activity of triazolo-pyrimidine derivatives similar to this compound:

  • Study on Fluorinated Derivatives : A study evaluated fluorinated derivatives of triazolo-pyrimidines for their anticancer properties and found significant cytotoxicity against breast and lung cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of various triazolo compounds revealed that modifications at specific positions significantly influence biological activity.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-4-9-7-10-5(3-8)2-6(13)12(7)11-4/h2H,3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDLJSDOMTSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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